molecular formula C17H20BNO4 B1522711 (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid CAS No. 1150114-67-2

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Cat. No.: B1522711
CAS No.: 1150114-67-2
M. Wt: 313.2 g/mol
InChI Key: WLWUPRJBSHHRHU-UHFFFAOYSA-N
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Description

“(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 4-Boc-Aminophenylboronic acid .


Synthesis Analysis

The synthesis of this compound involves the use of boronic acids. Boronic acids have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also be effective catalysts for amidation and esterification of carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C6H4OCOOC(CH3)3C2BO2(CH3)4 . The molecular weight is 320.19 .


Chemical Reactions Analysis

Benzene boronic acid mediated the ortho specific hydroxyalkylation of phenols by aldehydes . The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 107-111 °C . Its density is predicted to be 1.15±0.1 g/cm3 .

Scientific Research Applications

Chemoselective N-tert-Butoxycarbonylation of Amines The heteropoly acid H3PW12O40 is highlighted as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, producing no competitive side products. This process is significant for the preparation of N-Boc amino acids, crucial for peptide synthesis due to their resistance to racemization (Heydari et al., 2007).

Synthesis of Terminal tert-Butyloxycarbonyl Protected Hydrazino Acids Electrophilic amination using N-Boc-O-tosyl hydroxylamine as an NH-Boc transfer reagent is used to synthesize terminal tert-butyloxycarbonyl protected hydrazino acids. These intermediates are valuable for modified peptides and heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Molecularly Imprinted Polymers Methacrylic acid-trimethylolpropane trimethacrylate copolymer beads imprinted with tert-butoxycarbonyl-l-phenylalanine demonstrate the utility of suspension polymerization in perfluorocarbon liquids for chromatographic separation, showcasing the compound's role in creating selective and efficient stationary phases (Ansell & Mosbach, 1997).

Deprotection of tert-Butoxycarbonyl Group A study highlights a fast, efficient, and selective method for deprotecting the tert-butoxycarbonyl (Boc) group from various amino acids and peptides using hydrogen chloride in anhydrous dioxane solution, emphasizing the method's selectivity and efficiency (Han, Tamaki, & Hruby, 2001).

Alternative Boron Compounds for Intumescent Coatings 4-tert-butylphenylboronic acid is explored as a less harmful alternative boron compound for epoxy-based hydrocarbon intumescent coatings. This compound provided comparable thermal insulation performance to more harmful counterparts, demonstrating its potential in fire safety applications (Wang, Weinell, Ring, & Kiil, 2021).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of this compound could involve further exploration of its properties and potential applications in life science related research . Its ability to reversibly bind diol functional groups could be further utilized for fluorescent detection of saccharides .

Properties

IUPAC Name

[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUPRJBSHHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675108
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-67-2
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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